Cas no 1445707-39-0 (5-bromo-N-(1-cyano-2-methoxy-1-methylethyl)-4-methoxythiophene-2-carboxamide)

5-bromo-N-(1-cyano-2-methoxy-1-methylethyl)-4-methoxythiophene-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- EN300-26686743
- Z1529167337
- 5-bromo-N-(2-cyano-1-methoxypropan-2-yl)-4-methoxythiophene-2-carboxamide
- AKOS033401507
- 5-bromo-N-(1-cyano-2-methoxy-1-methylethyl)-4-methoxythiophene-2-carboxamide
- 1445707-39-0
-
- Inchi: 1S/C11H13BrN2O3S/c1-11(5-13,6-16-2)14-10(15)8-4-7(17-3)9(12)18-8/h4H,6H2,1-3H3,(H,14,15)
- InChI Key: KIPMYIDGMRBHGC-UHFFFAOYSA-N
- SMILES: BrC1=C(C=C(C(NC(C#N)(C)COC)=O)S1)OC
Computed Properties
- Exact Mass: 331.98303g/mol
- Monoisotopic Mass: 331.98303g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 359
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 99.6Ų
5-bromo-N-(1-cyano-2-methoxy-1-methylethyl)-4-methoxythiophene-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26686743-0.05g |
5-bromo-N-(1-cyano-2-methoxy-1-methylethyl)-4-methoxythiophene-2-carboxamide |
1445707-39-0 | 90% | 0.05g |
$212.0 | 2023-09-11 |
5-bromo-N-(1-cyano-2-methoxy-1-methylethyl)-4-methoxythiophene-2-carboxamide Related Literature
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Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
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Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
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Marikumar Rajendran,Sivakumar Vaidyanathan Dalton Trans., 2020,49, 9239-9253
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Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
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Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512
Additional information on 5-bromo-N-(1-cyano-2-methoxy-1-methylethyl)-4-methoxythiophene-2-carboxamide
Recent Advances in the Study of 5-bromo-N-(1-cyano-2-methoxy-1-methylethyl)-4-methoxythiophene-2-carboxamide (CAS: 1445707-39-0)
The compound 5-bromo-N-(1-cyano-2-methoxy-1-methylethyl)-4-methoxythiophene-2-carboxamide (CAS: 1445707-39-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research briefing aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.
Recent studies have highlighted the unique structural features of 5-bromo-N-(1-cyano-2-methoxy-1-methylethyl)-4-methoxythiophene-2-carboxamide, which contribute to its bioactivity. The compound's thiophene core, coupled with the bromo and methoxy substituents, has been shown to interact with specific biological targets, making it a promising scaffold for drug development. Researchers have employed advanced computational modeling and X-ray crystallography to elucidate its binding modes and interactions with enzymes and receptors.
In vitro and in vivo studies have demonstrated that 5-bromo-N-(1-cyano-2-methoxy-1-methylethyl)-4-methoxythiophene-2-carboxamide exhibits potent inhibitory effects against a range of disease-relevant targets, including kinases and proteases. Notably, its efficacy in modulating inflammatory pathways has been validated in preclinical models, suggesting potential applications in treating autoimmune diseases and chronic inflammation. The compound's pharmacokinetic properties, such as its metabolic stability and bioavailability, have also been investigated, with promising results indicating its suitability for further development.
The synthesis of 5-bromo-N-(1-cyano-2-methoxy-1-methylethyl)-4-methoxythiophene-2-carboxamide has been optimized in recent studies to improve yield and purity. Novel synthetic routes involving palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis have been explored, offering scalable and efficient methods for producing this compound. These advancements are critical for enabling large-scale production and facilitating further pharmacological evaluations.
Despite the promising findings, challenges remain in the development of 5-bromo-N-(1-cyano-2-methoxy-1-methylethyl)-4-methoxythiophene-2-carboxamide as a therapeutic agent. Issues such as off-target effects and potential toxicity need to be addressed through rigorous preclinical testing. Additionally, structure-activity relationship (SAR) studies are ongoing to optimize the compound's potency and selectivity. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these discoveries into clinical applications.
In conclusion, 5-bromo-N-(1-cyano-2-methoxy-1-methylethyl)-4-methoxythiophene-2-carboxamide (CAS: 1445707-39-0) represents a promising candidate for drug development, with its unique chemical structure and demonstrated bioactivity. Continued research efforts are essential to fully unlock its therapeutic potential and address the remaining challenges in its development pathway.
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